2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a chlorinated benzothiadiazine ring system, a thioether linkage, and a tetrahydrofuran moiety
Preparation Methods
The synthesis of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps. The starting material is often 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine, which undergoes a series of reactions to introduce the thioether and tetrahydrofuran functionalities. Common synthetic routes include nucleophilic substitution reactions and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzothiadiazine ring can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorinated benzothiadiazine ring system can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage and tetrahydrofuran moiety may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide Compared to these compounds, 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the presence of the thioether and tetrahydrofuran functionalities, which may enhance its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGNELAQZWYJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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